molecular formula C18H28O2 B1264828 19-Nor-5-androstene-3Beta,17Beta-diol (1.0mg/ml in Acetonitrile)

19-Nor-5-androstene-3Beta,17Beta-diol (1.0mg/ml in Acetonitrile)

Cat. No.: B1264828
M. Wt: 276.4 g/mol
InChI Key: IBHQSODTBQCZDA-VTZKGDLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Nor-5-androstene-3Beta,17Beta-diol is a synthetic anabolic-androgenic steroid and a derivative of 19-nortestosterone (nandrolone). It is known for its anabolic properties and has been studied for various applications in scientific research. The compound is often used in a solution of 1.0 mg/ml in acetonitrile for analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-Nor-5-androstene-3Beta,17Beta-diol typically involves multiple steps starting from 19-nortestosterone. The key steps include:

Industrial Production Methods

Industrial production methods for 19-Nor-5-androstene-3Beta,17Beta-diol involve large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control .

Chemical Reactions Analysis

Types of Reactions

19-Nor-5-androstene-3Beta,17Beta-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Acetonitrile, methanol, dichloromethane.

Major Products Formed

Scientific Research Applications

19-Nor-5-androstene-3Beta,17Beta-diol has been studied for various scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroids.

    Biology: Studied for its effects on cellular processes and its potential role in modulating hormone levels.

    Medicine: Investigated for its anabolic properties and potential therapeutic applications in muscle wasting diseases.

    Industry: Used in the development of performance-enhancing drugs and supplements

Mechanism of Action

The mechanism of action of 19-Nor-5-androstene-3Beta,17Beta-diol involves its interaction with androgen receptors. Upon binding to these receptors, the compound exerts its anabolic effects by promoting protein synthesis and muscle growth. It also influences various molecular pathways involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

19-Nor-5-androstene-3Beta,17Beta-diol is unique due to its specific molecular structure, which allows it to interact with androgen receptors more effectively than some other similar compounds. This results in its potent anabolic effects and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12?,14-,15-,16+,17?,18+/m1/s1

InChI Key

IBHQSODTBQCZDA-VTZKGDLPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CCC(C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O

Synonyms

3,17-DHE
3,17-dihydroxy-5-estrene
5(10)-estrene-3,17-diol
Estr-5(10)-ene-3,17-diol

Origin of Product

United States

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